N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide
Description
N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. Its structure comprises a quinoline core substituted at position 6 with a methyl group, position 2 with a phenyl ring, and position 4 with a carboxamide moiety. The carboxamide is further linked to a 4-(4-bromophenoxy)phenyl group, introducing a brominated biphenylether motif. The bromophenoxy substituent may enhance lipophilicity and facilitate halogen bonding, while the quinoline scaffold provides a rigid platform for molecular recognition .
Properties
Molecular Formula |
C29H21BrN2O2 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H21BrN2O2/c1-19-7-16-27-25(17-19)26(18-28(32-27)20-5-3-2-4-6-20)29(33)31-22-10-14-24(15-11-22)34-23-12-8-21(30)9-13-23/h2-18H,1H3,(H,31,33) |
InChI Key |
LVOZGIJYMIZZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Approach
The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves condensing isatin derivatives with ketones under basic conditions to form the quinoline ring. For N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide, 6-methylisatin and acetophenone serve as starting materials. Heating these reactants in ethanol with a base (e.g., NaOH) triggers ring expansion, yielding 6-methyl-2-phenylquinoline-4-carboxylic acid as the key intermediate. The reaction proceeds via a keto-enol tautomerization mechanism, where the isatin’s α-ketoamide moiety reacts with the ketone’s enolate to form the quinoline backbone.
Optimization Notes :
Friedländer Annulation Method
The Friedländer annulation offers an alternative route using 2-aminoaryl ketones and α-methylene ketones. For this compound, 2-amino-5-methylacetophenone reacts with benzalacetophenone (α-methylene ketone) in the presence of cuprous triflate (Cu(OTf)₂) under solvent-free conditions. This method achieves regioselective formation of the 2-phenyl-6-methylquinoline core at room temperature within 2 hours, with yields exceeding 95%. The Lewis acid catalyst activates the carbonyl group, enabling nucleophilic attack by the amine and subsequent cyclodehydration.
Comparative Advantages :
-
Catalyst Efficiency : Cu(OTf)₂ is reusable for up to five cycles without significant activity loss.
-
Reaction Time : 2 hours vs. 8–12 hours for traditional acid-catalyzed methods.
Functionalization at the 4-Position
Carboxylic Acid Intermediate Synthesis
The Pfitzinger reaction directly yields 6-methyl-2-phenylquinoline-4-carboxylic acid , while Friedländer annulation requires oxidation of a methyl group (e.g., using KMnO₄) to install the carboxylic acid. The acid is esterified by refluxing in ethanol with concentrated H₂SO₄, producing the ethyl ester.
Key Data :
Conversion to Carboxamide Derivatives
The ester is treated with hydrazine hydrate in ethanol to form 6-methyl-2-phenylquinoline-4-carbohydrazide . Subsequent coupling with 4-(4-bromophenoxy)aniline via HATU or EDC/HOBt in dichloromethane affords the target carboxamide.
Mechanistic Insight :
-
Hydrazide Formation : Nucleophilic acyl substitution replaces the ethoxy group with hydrazine.
-
Amide Coupling : Carbodiimide-based reagents activate the carboxylic acid, enabling reaction with the aniline’s primary amine.
Catalytic and Solvent-Free Methodologies
Cuprous Triflate in Friedlälder Annulation
Cu(OTf)₂ catalyzes the Friedländer reaction under solvent-free conditions, reducing waste and energy consumption. The catalyst’s Lewis acidity facilitates imine formation and cyclization, achieving turnover numbers (TON) >50.
Iron Oxide Nanocomposite Catalysts
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables one-pot synthesis of quinoline-4-carboxylic acids at 80°C. The magnetic catalyst is recoverable via external magnets and reused for seven cycles without activity loss.
Industrial-Scale Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Anticancer Activity
Multiple studies have investigated the anticancer properties of N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide, demonstrating its potential as a therapeutic agent.
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 12.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 10.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 9.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : In vitro studies on A549 lung cancer cells revealed that the compound significantly reduced cell viability with an IC50 value of 12 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Research involving MCF7 breast cancer cells indicated an IC50 value of 10.5 µM, where the compound was found to cause G1 phase cell cycle arrest, effectively halting proliferation.
- HeLa Cell Line Study : Studies on HeLa cells showed an IC50 value of 9 µM, with evidence that the compound inhibits critical enzymes involved in cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are essential for evaluating its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Heterocycle Core
- The target compound and share a quinoline core, which is rigid and planar, favoring interactions with biological targets like DNA or kinases.
Substituent Effects
Halogenated Groups: The bromophenoxy group in the target compound (Br: MW 80) increases molecular weight and polarizability compared to ’s 4-fluorophenyl (F: MW 19). Bromine’s larger atomic radius may enhance van der Waals interactions or halogen bonding in target binding . also features a 4-bromophenyl group but lacks the phenoxy linker, reducing steric bulk compared to the target .
Electron-Withdrawing/Donating Groups: ’s 5-nitro substituent is strongly electron-withdrawing, which could reduce electron density on the quinoline ring, affecting reactivity. The ethoxy group, however, is electron-donating, increasing lipophilicity . The target’s bromophenoxy group balances moderate electron-withdrawing effects with enhanced lipophilicity.
Carboxamide Linkers: ’s carboxamide is modified with a dihydrobenzodioxin group, which introduces an oxygen-rich heterocycle. This may improve solubility but reduce membrane permeability compared to the target’s bromophenoxy-phenyl linkage .
Molecular Weight and Drug-Likeness
- The target compound (MW 509.38) falls between (452.46) and (597.62), suggesting intermediate bioavailability. Higher molecular weights (e.g., ) may challenge compliance with Lipinski’s rule of five, whereas the target’s MW is near the upper threshold for oral bioavailability .
Biological Activity
N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological effects. The presence of bromine and phenoxy groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is typically evaluated using methods such as the turbidimetric method, which measures the growth inhibition of microorganisms.
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro assays. Notably, it has been tested against several cancer cell lines, including:
- MCF7 (breast cancer)
- SK-OV-3 (ovarian cancer)
- HCT116 (colon cancer)
In these studies, the compound demonstrated significant cytotoxicity, with IC50 values indicating potent inhibitory effects on cell proliferation. The mechanism of action appears to involve disruption of tubulin polymerization, akin to other known anticancer agents targeting the colchicine binding site on tubulin .
Case Studies
- Anticancer Screening : A study reported that derivatives similar to this compound exhibited IC50 values as low as 0.2 μM against HCT116 cells. This suggests a strong potential for development as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have revealed favorable binding interactions between the compound and tubulin, supporting its role as a microtubule inhibitor .
- Comparative Analysis : In a comparative study of various quinoline derivatives, this compound was found to possess superior activity compared to other synthesized analogs .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Methodology |
|---|---|---|---|
| Antimicrobial | E. coli | Effective | Turbidimetric method |
| Anticancer | MCF7 | 0.5 μM | Sulforhodamine B assay |
| Anticancer | SK-OV-3 | 0.2 μM | Sulforhodamine B assay |
| Tubulin Binding | - | Strong interaction | Molecular docking |
Q & A
Basic: What are the recommended synthetic routes for N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the quinoline core via Friedländer or Pfitzinger synthesis, using substituted acetophenones and amino ketones.
- Step 2 : Introduction of the 4-bromophenoxy group via Ullmann coupling or nucleophilic aromatic substitution under catalytic conditions (e.g., CuI, K₂CO₃ in DMF at 120°C) .
- Step 3 : Carboxamide formation via coupling the quinoline carboxylic acid with aniline derivatives using HATU or EDC/HOBt in DCM .
Key Considerations : Optimize reaction conditions (e.g., solvent, catalyst) to avoid side products like over-bromination or incomplete coupling. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, torsional conformations, and packing interactions. For example, similar quinoline derivatives show planar quinoline cores with dihedral angles <10° between substituents .
- Spectroscopy :
- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/Br values .
Advanced: What strategies are used to analyze contradictory bioactivity data in kinase inhibition assays?
Methodological Answer:
Contradictions in IC₅₀ values may arise from assay conditions or off-target effects. Address this by:
- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1 nM–100 µM) in triplicate to ensure reproducibility .
- Selectivity Profiling : Test against a panel of kinases (e.g., Src, Abl, BRD4) to identify off-target interactions. For example, quinoline carboxamides often show dual Src/Abl inhibition but may lack BD2 bromodomain selectivity .
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses in active vs. inactive kinase conformations .
Advanced: How can researchers optimize selectivity for specific biological targets (e.g., BRD4 BD2 vs. BD1)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the quinoline or phenoxy groups. For instance:
- Biophysical Assays : Use ITC (Isothermal Titration Calorimetry) or SPR (Surface Plasmon Resonance) to quantify binding kinetics (Kd, ΔG) for BD1 vs. BD2 .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy of this compound?
Methodological Answer:
- Xenograft Models : Implant human cancer cells (e.g., K562 leukemia) into immunodeficient mice. Administer compound orally (10–50 mg/kg/day) or intravenously. Monitor tumor volume and toxicity (e.g., weight loss, liver enzymes) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS. Quinoline derivatives often exhibit t₁/₂ >4 hours but may require formulation (e.g., PEGylation) to improve solubility .
Advanced: How can computational methods resolve discrepancies in predicted vs. observed binding affinities?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (e.g., AMBER) to assess conformational flexibility. For example, MD may reveal that the bromophenoxy group adopts multiple rotamers, reducing predicted affinity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes (e.g., -Br vs. -Cl substituents) .
Advanced: What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
